molecular formula C19H19N3O4S B3006210 (4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-56-5

(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B3006210
CAS RN: 851808-56-5
M. Wt: 385.44
InChI Key: CUROMNVLHBJAQU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many biologically important molecules . The compound also contains a nitro group attached to a phenyl ring, an ethoxy group attached to another phenyl ring, and a sulfanyl group bridging these two parts.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the phenyl ring it’s attached to more susceptible to electrophilic aromatic substitution. The imidazole ring could potentially act as a nucleophile in certain conditions .

Scientific Research Applications

Synthesis and Structural Studies

  • An efficient approach for the regioselective synthesis of related heterocyclic compounds using microwave-assisted techniques and theoretical studies of the prototropy process and Fries rearrangement was developed (Moreno-Fuquen et al., 2019).

Molecular Docking and Biological Evaluation

  • Novel series of compounds incorporating similar structures have been designed, synthesized, and docked with human dihydrofolate reductase, showing promising results for anticancer activity against specific human breast cancer cell lines (Radhika et al., 2020).

Imaging Applications in Parkinson's Disease

  • Synthesis of compounds with a similar structure for potential use as PET agents in imaging LRRK2 enzyme, which is significant in Parkinson's disease research (Wang et al., 2017).

Antimicrobial and Antiviral Activities

  • Evaluation of substituted benzimidazoles with similar structures indicated potential antifungal agents and selective activity against specific viruses, suggesting possible pharmaceutical applications (Sharma et al., 2009).

Synthesis for Specific Drug Intermediates

  • Practical synthesis methods for key intermediates in the preparation of specific drugs were explored, emphasizing the role of similar compounds in pharmaceutical synthesis (Raja Gopal et al., 2012).

properties

IUPAC Name

(4-ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-26-17-8-6-15(7-9-17)18(23)21-11-10-20-19(21)27-13-14-4-3-5-16(12-14)22(24)25/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUROMNVLHBJAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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